molecular formula C11H9F3O B1380195 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal CAS No. 1562148-00-8

2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal

Cat. No.: B1380195
CAS No.: 1562148-00-8
M. Wt: 214.18 g/mol
InChI Key: FLVRLNFCFKXVDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal” is an organic compound with the molecular formula C11H9F3O and a molecular weight of 214.19 . It is also known as Fluorobenzaldehyde. The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is (2E)-2-methyl-3-[2-(trifluoromethyl)phenyl]-2-propenal . The InChI code is 1S/C11H9F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3/b8-6+ .


Physical and Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 214.19 . The storage temperature is -10 degrees .

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Systems

One application involves the use of related compounds in the synthesis of heterocyclic systems. For instance, derivatives of the compound have been utilized in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are significant in medicinal chemistry due to their potential biological activities. This synthesis demonstrates the compound's utility as a building block in complex organic syntheses (Selič, Grdadolnik, & Stanovnik, 1997).

Development of Anti-Microbial and Anti-Cancer Agents

Another study highlighted the synthesis of new 1,2,3-triazolyl chalcone derivatives as potential anti-microbial, anti-oxidant, and anti-cancer agents using a Claisen–Schmidt reaction approach. These derivatives exhibit broad-spectrum anti-microbial and anti-oxidant activities, with some showing moderate to excellent anti-cancer activities on breast cancer cell lines, indicating the compound's relevance in drug development (Bhat et al., 2016).

Investigation of Molecular Packing and Photochemical Properties

The influence of pressure on molecular packing and photochemical properties in chalcone analogs, including 1-(3-furyl)-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-one, has been studied. This research provides insights into the [2+2] photodimerization reactions of these compounds, which are crucial for understanding their reactivity and potential applications in materials science (Bąkowicz, Galica, & Turowska-Tyrk, 2015).

Study on Inhibitors of NF-kappaB and AP-1 Gene Expression

Research has also been conducted on the structure-activity relationship studies of related compounds as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These findings are significant for the development of new therapeutic agents targeting inflammation and cancer (Palanki et al., 2000).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVRLNFCFKXVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal
Reactant of Route 3
Reactant of Route 3
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal
Reactant of Route 4
Reactant of Route 4
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal
Reactant of Route 5
Reactant of Route 5
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal
Reactant of Route 6
2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-enal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.